

Azepan-3-yl-methyl-amine: A Promising Scaffold for Novel Drug Discovery

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Compound of Interest

Compound Name: **Azepan-3-yl-methyl-amine**

Cat. No.: **B055181**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for optimal interactions with a variety of biological targets.^{[1][2]} Azepane-containing molecules have demonstrated a wide spectrum of pharmacological activities, leading to their incorporation into over 20 FDA-approved drugs for treating a range of conditions, including central nervous system (CNS) disorders, cancer, and metabolic diseases.^{[3][4]}

This technical guide focuses on the therapeutic potential of "**Azepan-3-yl-methyl-amine**," a specific, yet underexplored, member of the azepane family. While direct biological data for this compound is scarce in publicly available literature, its structural features—a C3-substituted aminomethyl group—suggest significant potential as a versatile building block for novel drug candidates. This document will, therefore, explore this potential by examining the synthesis, biological activities, and structure-activity relationships of structurally related azepane derivatives. By providing a comprehensive overview of the available data and detailed experimental protocols, this guide aims to serve as a valuable resource for researchers interested in leveraging the **azepan-3-yl-methyl-amine** core for the discovery and development of next-generation therapeutics.

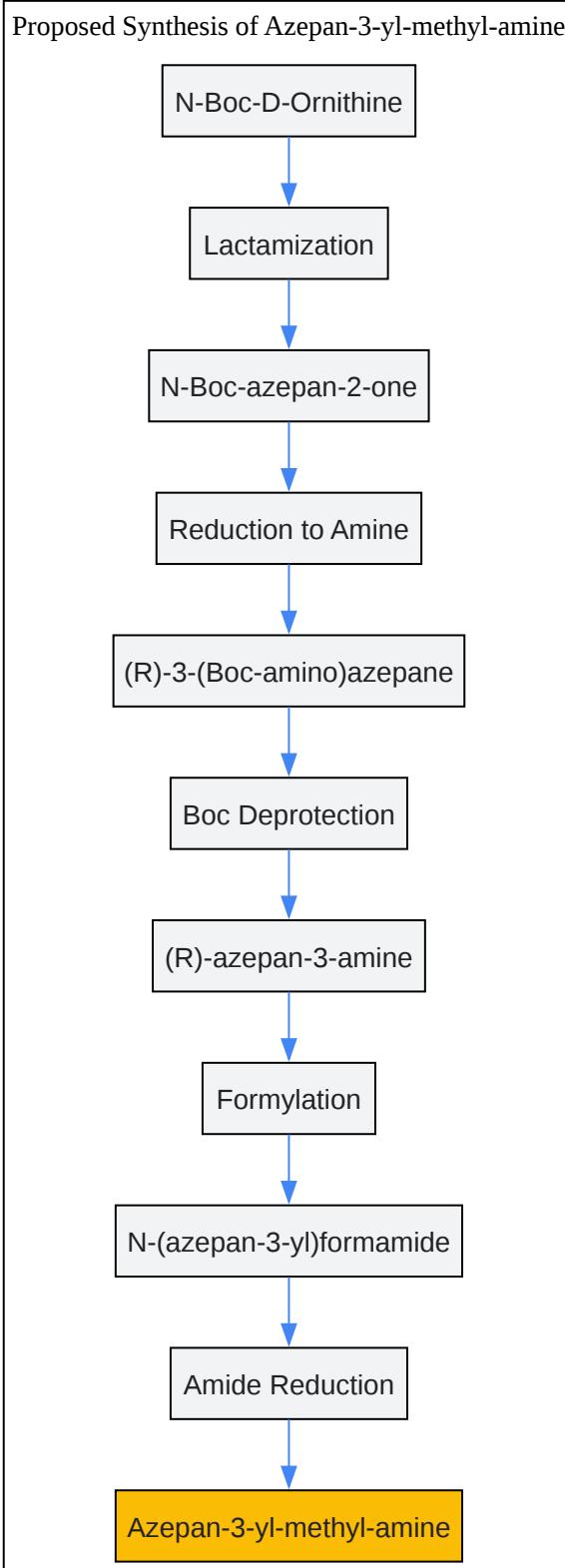
Chemical Properties of Azepan-3-yl-methyl-amine

A summary of the key chemical identifiers and properties for **Azepan-3-yl-methyl-amine** is provided in Table 1.

Property	Value
CAS Number	124695-93-8
Molecular Formula	C ₇ H ₁₆ N ₂
Molecular Weight	128.22 g/mol
IUPAC Name	(azepan-3-yl)methanamine

Proposed Synthesis of Azepan-3-yl-methyl-amine

A plausible synthetic route to **Azepan-3-yl-methyl-amine** can be envisioned starting from commercially available precursors, such as D-ornithine, and employing established synthetic methodologies like lactamization and reductive amination. A proposed synthetic workflow is outlined below. The key steps would involve the cyclization of a protected amino acid to form the azepane lactam, followed by functional group manipulations to introduce the aminomethyl moiety.



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A proposed synthetic workflow for **Azepan-3-yl-methyl-amine**.

Potential Biological Activities and Applications in Drug Discovery

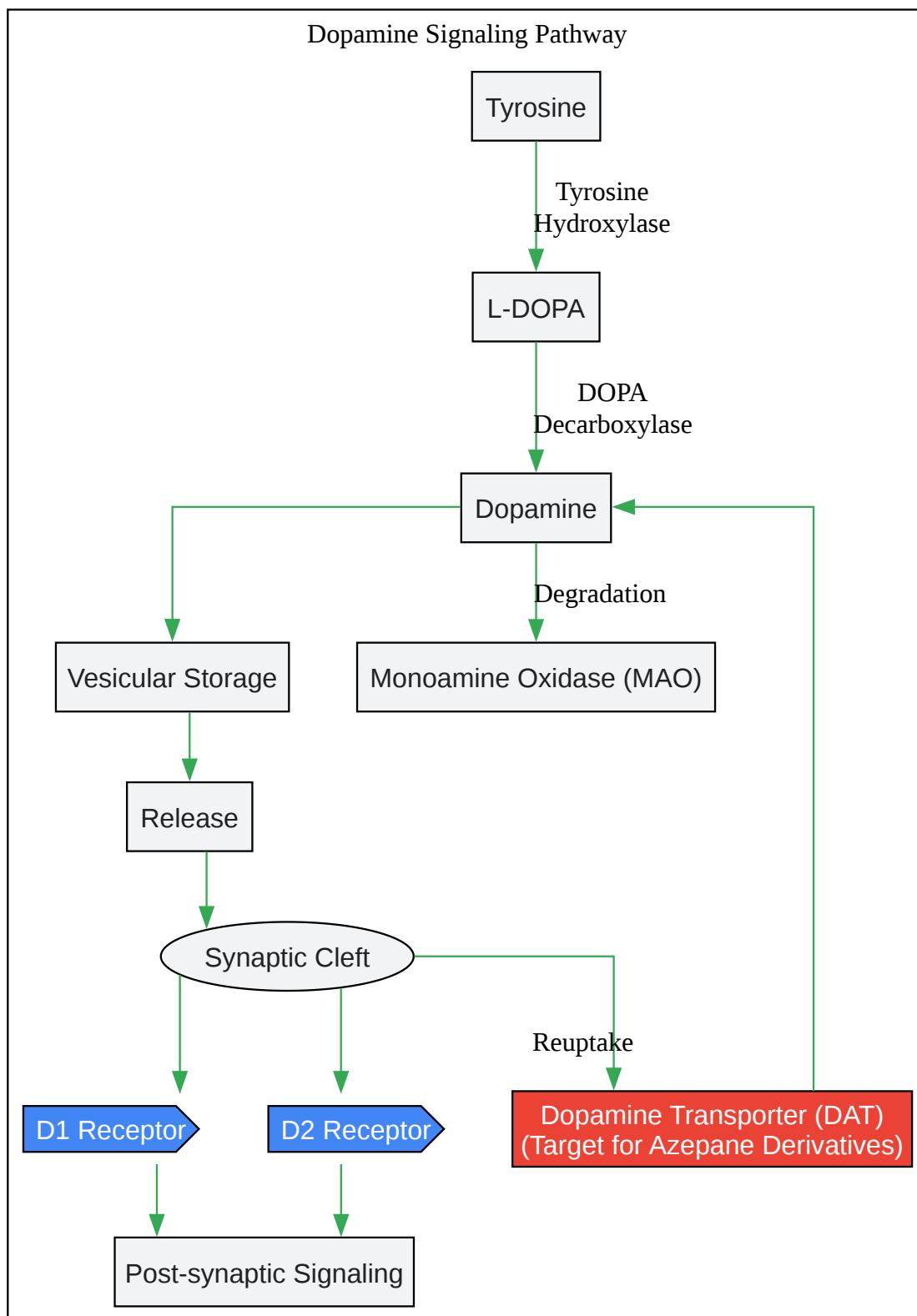
The structural characteristics of **Azepan-3-yl-methyl-amine** suggest its potential utility in several therapeutic areas. The following sections explore these possibilities based on data from analogous compounds.

Central Nervous System (CNS) Disorders: Monoamine Transporter Inhibition

A significant number of azepane derivatives have been investigated for their activity on monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).^[5] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating depression, anxiety, and other CNS disorders.^[5]

N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters. For instance, the (R,R)-1a enantiomer of an N-benzylated bicyclic azepane demonstrated significant inhibitory activity against NET, DAT, and SERT.^[6] The structure-activity relationship (SAR) studies revealed that substitutions on the benzyl group can modulate the activity and selectivity of these compounds.^[6]

The presence of a basic nitrogen in the azepane ring and the aminomethyl side chain in **Azepan-3-yl-methyl-amine** makes it an attractive scaffold for designing novel monoamine transporter inhibitors.



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Simplified Dopamine Signaling Pathway.

Table 2: In Vitro Activities of Azepane Derivatives as Monoamine Transporter Inhibitors

Compound	Target	IC ₅₀ (nM)	Reference
(R,R)-1a (N-benzylated bicyclic azepane)	NET	60	[6]
(R,R)-1a (N-benzylated bicyclic azepane)	DAT	230	[6]
(R,R)-1a (N-benzylated bicyclic azepane)	SERT	250	[6]

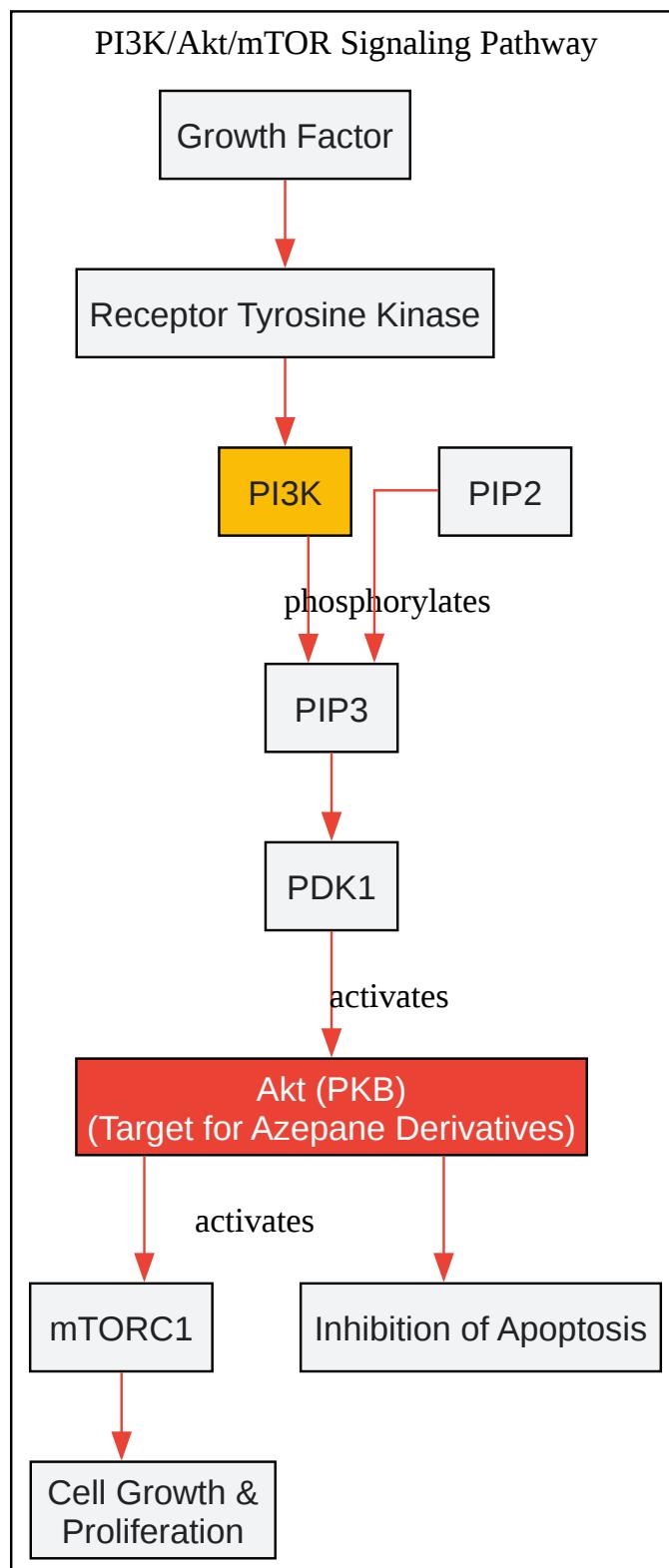
Oncology: Kinase and Phosphatase Inhibition

The azepane scaffold is present in several anticancer agents.[\[3\]](#) Derivatives of this ring system have been shown to inhibit key enzymes involved in cancer cell signaling, such as protein kinases and phosphatases.

Protein Kinase B (PKB/Akt) Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[\[7\]](#) Novel azepine derivatives have been designed and synthesized as inhibitors of this pathway, demonstrating significant cytotoxicity against colorectal cancer cells.[\[7\]](#)

Protein Tyrosine Phosphatase (PTP) Inhibition: Protein tyrosine phosphatases PTPN1 (PTP1B) and PTPN2 have been identified as attractive targets for enhancing T-cell anti-tumor immunity.[\[8\]](#) Recently, novel azepane-containing derivatives have been developed as potent PTPN2/PTPN1 inhibitors with nanomolar inhibitory potency and robust in vivo antitumor efficacy.[\[8\]](#)

The structural features of **Azepan-3-yl-methyl-amine** provide a foundation for the development of novel kinase or phosphatase inhibitors.



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Simplified PI3K/Akt/mTOR Signaling Pathway.

Table 3: In Vitro Activities of Azepine/Azepane Derivatives as Enzyme Inhibitors

Compound	Target	IC ₅₀ (μM)	Reference
Diazepine 4a	PI3K/Akt	8.445	[7]
Oxazepine 7a	PI3K/Akt	33.04	[7]
Azepane derivative 4	PTPN1/PTPN2	Nanomolar Potency	[8]

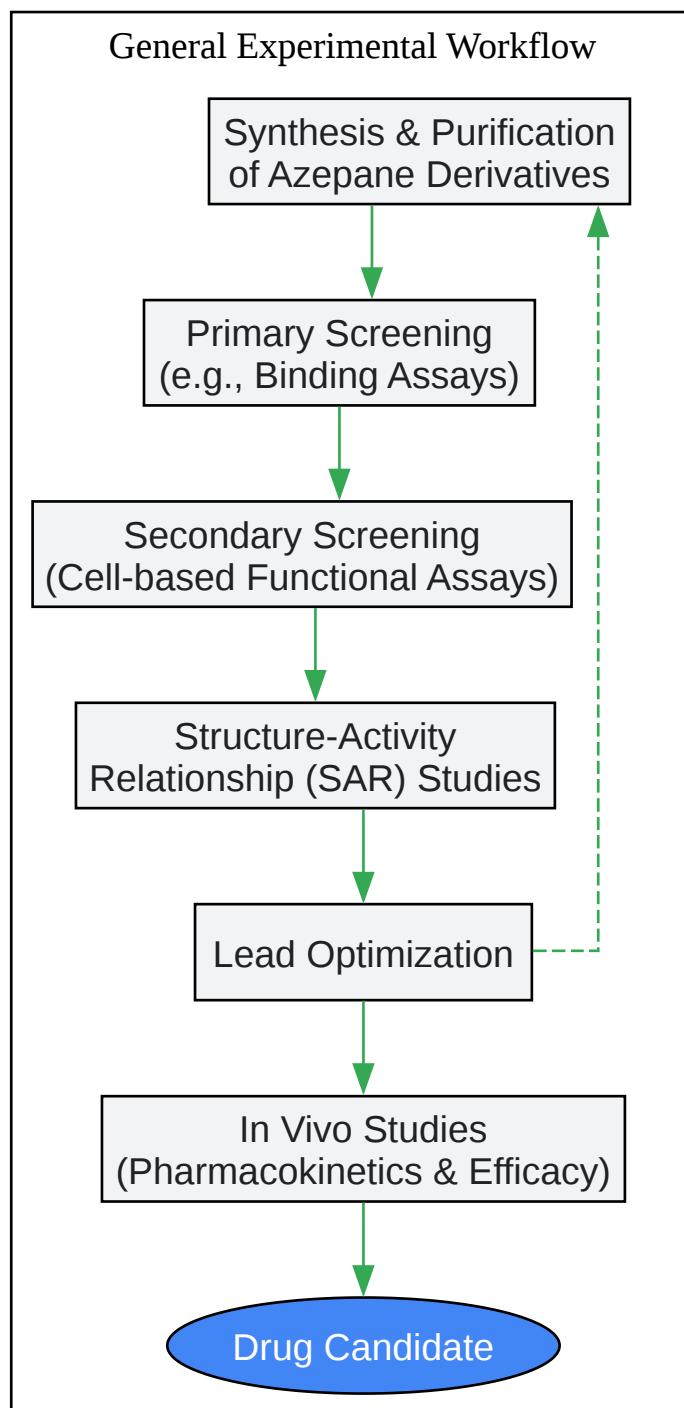
Structure-Activity Relationship (SAR) Insights

While specific SAR data for **Azepan-3-yl-methyl-amine** is unavailable, general trends can be inferred from related azepane derivatives.

- Substitution at the 3-position: The nature and stereochemistry of the substituent at the C3 position are critical for biological activity. For monoamine transporter inhibitors, the aminomethyl group could be a key pharmacophoric element for interaction with the transporter binding site.
- N-substitution: The primary amine of the aminomethyl group and the secondary amine of the azepane ring provide opportunities for derivatization to modulate potency, selectivity, and pharmacokinetic properties. For example, N-benzylation has been shown to be crucial for the monoamine transporter inhibitory activity of some bicyclic azepanes.[6]
- Ring Conformation: The conformational flexibility of the seven-membered azepane ring is a key determinant of its biological activity.[2] The introduction of substituents can influence the preferred conformation of the ring, thereby affecting its binding to a target protein.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of **Azepan-3-yl-methyl-amine** and its derivatives.



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A general workflow for drug discovery with azepane derivatives.

Proposed Synthesis of Azepan-3-yl-methyl-amine via Reductive Amination

This protocol describes a general procedure for the reductive amination of a suitable azepane-3-carboxaldehyde precursor.

- **Imine Formation:** To a solution of azepane-3-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added an amine source, such as ammonia in methanol or ammonium acetate (1.5-2.0 eq). The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
- **Reduction:** A reducing agent, such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture at 0 °C.
- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired **Azepan-3-yl-methyl-amine**.

Monoamine Transporter Binding Assay (Radioligand Displacement)

This protocol is adapted for determining the binding affinity of a test compound for the dopamine transporter (DAT).[\[1\]](#)

- **Membrane Preparation:** Rat striatal tissue is homogenized in ice-cold buffer and subjected to centrifugation to isolate the crude membrane fraction containing the dopamine transporters. The final membrane pellet is resuspended in assay buffer and the protein concentration is determined.
- **Binding Assay:** In a 96-well plate, the following are added in triplicate:
 - **Total Binding:** Membrane preparation, radioligand (e.g., [³H]WIN 35,428), and assay buffer.

- Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known DAT inhibitor (e.g., cocaine).
- Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.
- Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC_{50} value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition data. The inhibitor constant (K_i) can then be calculated using the Cheng-Prusoff equation.

Protein Tyrosine Phosphatase (PTP1B) Inhibition Assay

This is a general fluorescence-based assay to determine the inhibitory activity of a compound against PTP1B.^[9]^[10]

- Reagent Preparation: Prepare assay buffer and a solution of the fluorogenic substrate, such as p-nitrophenyl phosphate (pNPP) or DiFMUP. Prepare a stock solution of recombinant human PTP1B enzyme.
- Assay Procedure: In a 96-well plate, add the following to each well:
 - Assay buffer.
 - Test compound at various concentrations.
 - PTP1B enzyme solution.

- Pre-incubation: The plate is pre-incubated at room temperature for a specified time (e.g., 10-15 minutes) to allow for the interaction between the inhibitor and the enzyme.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to all wells.
- Signal Detection: The increase in fluorescence resulting from the dephosphorylation of the substrate is measured over time using a fluorescence plate reader.
- Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC_{50} value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

While "**Azepan-3-yl-methyl-amine**" remains a largely unexplored chemical entity, the extensive body of research on the broader class of azepane derivatives strongly suggests its potential as a valuable scaffold in modern drug discovery. The inherent structural features of this molecule, including the conformationally flexible seven-membered ring and the strategically positioned aminomethyl group, provide a fertile ground for the design of novel therapeutics targeting a range of biological entities, particularly monoamine transporters and protein kinases/phosphatases.

This technical guide has provided a comprehensive overview of the potential applications of the **Azepan-3-yl-methyl-amine** core, supported by quantitative data from analogous compounds and detailed experimental protocols to facilitate further investigation. It is our hope that this document will serve as a catalyst for future research into this promising, yet under-investigated, chemical scaffold, ultimately leading to the development of new and effective treatments for a variety of human diseases. The systematic exploration of the chemical space around **Azepan-3-yl-methyl-amine**, guided by the structure-activity relationships of related compounds, holds significant promise for the discovery of the next generation of innovative medicines.

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